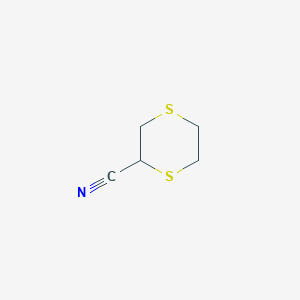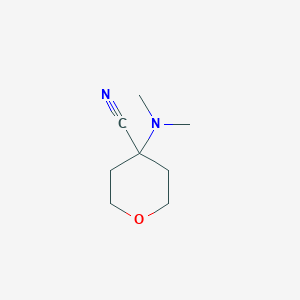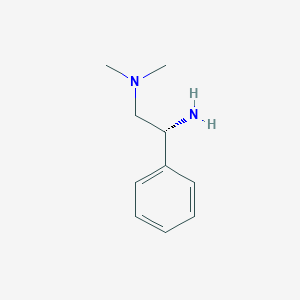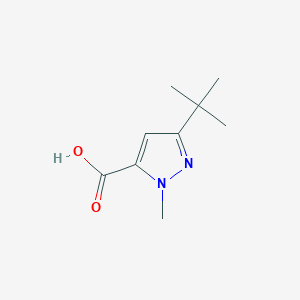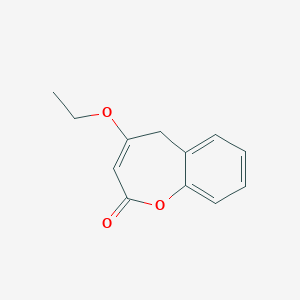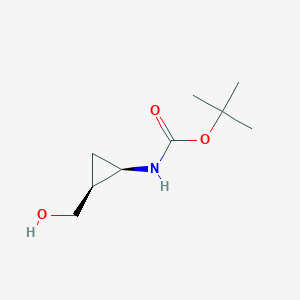
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to other compounds such as “3-((4-NITRO-PHENYL)-HYDRAZONO)-BUTYRIC ACID ETHYL ESTER” and “2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester” which have been studied12.
Synthesis Analysis
The synthesis of this compound or its related compounds is not well-documented in the literature. However, there are general methods for the synthesis of similar compounds. For example, the protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of this compound3.Molecular Structure Analysis
The molecular structure of this compound is not readily available. However, related compounds such as “2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester” have been studied, and their structures can be viewed using computational methods2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented. However, related compounds have been studied. For example, the reduction of nitro groups to amines is a common reaction in organic chemistry4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. However, related compounds such as “Acetic acid, 4-nitrophenyl ester” have been studied, and their properties are documented6.Safety And Hazards
The safety and hazards associated with this compound are not well-documented. However, related compounds such as “4-Nitrophenyl acetate” and “4-Nitrophenyl chloroformate” are known to cause severe skin burns and eye damage, and may cause respiratory irritation78.
Future Directions
Given the limited information available on this specific compound, future research could focus on its synthesis, characterization, and potential applications. This could include studying its reactivity, investigating its potential uses in various fields such as medicine or materials science, and assessing its safety and environmental impact.
Please note that this analysis is based on the limited information available and the similarities with related compounds. For a more accurate and comprehensive analysis, more specific and detailed studies would be needed.
properties
CAS RN |
159670-70-9 |
|---|---|
Product Name |
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester |
Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
InChI Key |
WZFPZKCSNGEMJX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
synonyms |
3-(4-NITRO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)




